2-Bromo-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Bromo-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-Bromo-3-(trifluoromethyl)benzene followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 2-Bromo-3-(trifluoromethyl)benzene with chlorosulfonic acid to form 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
Amination: Treating the sulfonyl chloride intermediate with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide in biological systems often involves its interaction with enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. This interaction can lead to the inhibition of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
- 3-(Trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
Comparison:
- 2-Bromo-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interaction with biological targets.
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide has the trifluoromethyl group at a different position, potentially altering its electronic properties and steric interactions .
- 3-(Trifluoromethyl)benzenesulfonamide lacks the bromine atom, which can significantly change its chemical behavior and applications .
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide has a similar structure but with the bromine atom at a different position, affecting its reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFQCVDQEXIKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251362 |
Source
|
Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-56-7 |
Source
|
Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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